N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid
Description
N-[2-(3-Methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid is a molecular complex comprising an aniline derivative linked to a 3-methyl-1,3-diazinane ring via an ethyl spacer, paired with oxalic acid. Oxalic acid, a dicarboxylic acid, likely forms a salt or co-crystal with the amine group, enhancing solubility or stability .
Properties
CAS No. |
77869-59-1 |
|---|---|
Molecular Formula |
C17H25N3O8 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid |
InChI |
InChI=1S/C13H21N3.2C2H2O4/c1-15-9-5-10-16(12-15)11-8-14-13-6-3-2-4-7-13;2*3-1(4)2(5)6/h2-4,6-7,14H,5,8-12H2,1H3;2*(H,3,4)(H,5,6) |
InChI Key |
QHURIDLCWVWERU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(C1)CCNC2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid typically involves the reaction of 3-methyl-1,3-diazinane with aniline in the presence of oxalic acid. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aniline derivatives.
Scientific Research Applications
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: It may affect pathways related to cell signaling, metabolism, or gene expression, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structural Differentiation
- Heterocyclic Substituents: The target compound’s 1,3-diazinane ring contrasts with oxazole () and isoxazole () rings.
- Linker Flexibility: The ethyl linker in the target compound allows conformational adaptability compared to rigid vinyl () or phenoxyethyl () linkers, which may restrict rotational freedom .
Physicochemical Properties
- Solubility : Oxalic acid pairing likely enhances aqueous solubility compared to neutral analogs like 2-(1,3-oxazol-5-yl)aniline (logP ~1.5) .
- Electronic Effects : The electron-donating 3-methyl group on diazinane may stabilize the aniline’s aromatic system, contrasting with electron-withdrawing nitro groups in derivatives .
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